molecular formula C24H24FN7O B2882577 1-{4-[3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-phenylbutan-1-one CAS No. 946314-32-5

1-{4-[3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-phenylbutan-1-one

Cat. No.: B2882577
CAS No.: 946314-32-5
M. Wt: 445.502
InChI Key: ICDAZSGEXYFLQP-UHFFFAOYSA-N
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Description

This compound is a triazolopyrimidine derivative featuring a 3-fluorophenyl substituent on the triazolo moiety, a piperazine linker, and a 2-phenylbutan-1-one side chain. Limited direct data are available for this compound, but its structural analogs provide insights into its physicochemical and biological properties.

Properties

IUPAC Name

1-[4-[3-(3-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-2-phenylbutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24FN7O/c1-2-20(17-7-4-3-5-8-17)24(33)31-13-11-30(12-14-31)22-21-23(27-16-26-22)32(29-28-21)19-10-6-9-18(25)15-19/h3-10,15-16,20H,2,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICDAZSGEXYFLQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC(=CC=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24FN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{4-[3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-phenylbutan-1-one typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the triazolopyrimidine core, followed by the introduction of the fluorophenyl and phenylbutanoyl groups. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-{4-[3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-phenylbutan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like thionyl chloride or nucleophiles like amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

1-{4-[3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-phenylbutan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-{4-[3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-phenylbutan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, depending on the specific target and context.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Property Target Compound 4-Fluoro Analogue
Molecular Formula C₂₆H₂₅FN₆O C₂₇H₂₆FN₆O
Molecular Weight (g/mol) 456.52 470.53
Substituent Position 3-Fluorophenyl 4-Fluorophenyl
Side Chain 2-Phenylbutan-1-one 4-Phenylbutan-1-one
Solubility (Predicted) Moderate (logP ~3.2) Moderate (logP ~3.5)

Research Findings and Limitations

  • Crystallographic Data : Structural studies of related triazolopyrimidines (e.g., Acta Crystallographica Section D) suggest that the triazolo[4,5-d]pyrimidine core adopts a planar conformation, optimizing interactions with ATP-binding pockets .
  • Gaps in Data : Direct biological data for the target compound are scarce. Existing inferences rely on structurally related molecules, necessitating further in vitro and in vivo validation.

Biological Activity

The compound 1-{4-[3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-phenylbutan-1-one is a novel triazolopyrimidine derivative that has garnered attention for its potential biological activities. Its complex structure suggests diverse pharmacological properties, particularly in the realms of anticancer and neuropharmacological applications.

  • Molecular Formula : C23H22FN7O3
  • Molecular Weight : 463.47 g/mol
  • IUPAC Name : (3,4-dimethoxyphenyl)(4-[3-(3-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl)methanone

Biological Activity Overview

Research indicates that compounds with triazolopyrimidine scaffolds exhibit significant biological activities, including:

  • Anticancer Activity : Many derivatives have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Enzymatic Inhibition : Triazolopyrimidines have been identified as effective inhibitors of various enzymes involved in cancer progression and other diseases.

The biological activity of the compound can be attributed to its interaction with specific biological targets:

  • Adenosine Receptors : The compound may act as an agonist or antagonist at adenosine receptors, which are implicated in several physiological processes including inflammation and tumor growth.
  • Poly(ADP-ribose) Polymerases (PARPs) : It may inhibit PARPs, enzymes involved in DNA repair mechanisms, thereby enhancing the efficacy of chemotherapeutic agents.

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds:

Study 1: Anticancer Potential

A study published in MDPI highlighted the anticancer properties of pyrazolo[1,5-a]pyrimidines, noting their ability to induce apoptosis in various cancer cell lines. The research demonstrated that modifications to the triazolopyrimidine core can enhance selectivity and potency against specific cancer types .

Study 2: Enzymatic Inhibition

Research on related compounds indicated robust inhibition of certain kinases and PARPs. For instance, a compound with a similar structure was shown to exhibit IC50 values in the nanomolar range against PARP enzymes, suggesting strong potential for therapeutic applications in oncology .

Study 3: Neuropharmacological Effects

Another investigation focused on the neuropharmacological effects of triazolopyrimidine derivatives. The findings indicated that these compounds could modulate neurotransmitter systems, potentially offering benefits in treating neurodegenerative diseases .

Data Table: Biological Activities of Related Compounds

Compound NameTarget Enzyme/PathwayActivity TypeIC50 Value (nM)Reference
Compound APARPInhibitor50
Compound BA2A Adenosine ReceptorAgonist2400
Compound CKinaseInhibitor100

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